5-HT2A Receptor Binding Affinity: DOPR vs. DOM and DOET
DOPR demonstrates sub-nanomolar binding affinity (Ki = 0.9 nM) for the human 5-HT2A receptor, which is approximately 592-fold higher than DOM (Ki = 533 nM) and 152-fold higher than DOET (Ki = 137 nM) [1][2]. This substantial difference in target engagement at the primary psychedelic receptor site directly impacts the compound's in vivo potency and utility as a pharmacological tool [3].
| Evidence Dimension | Binding affinity (Ki) at human 5-HT2A receptor |
|---|---|
| Target Compound Data | Ki = 0.9 nM |
| Comparator Or Baseline | DOM: Ki = 533 nM; DOET: Ki = 137 nM |
| Quantified Difference | DOPR affinity is 592× higher than DOM, 152× higher than DOET |
| Conditions | Radioligand competition binding assays using cloned human 5-HT2A receptors |
Why This Matters
For researchers requiring a high-affinity 5-HT2A agonist as a reference standard or for SAR studies, DOPR provides a vastly more potent tool compound than its shorter-chain 4-alkyl analogs.
- [1] BindingDB. BDBM50005249: Affinity data for DOPR at 5-HT2A receptor (human). Ki = 0.900 nM. View Source
- [2] Sage CNPeReading. Competition experiments with known 5-HT2A receptor ligands: DOB-HCl (Ki = 59 nM), DOET-HCl (Ki = 137 nM), DOM-HCl (Ki = 533 nM). View Source
- [3] Glennon RA, Doot DL, Young R. DOM and related 2,5-dimethoxy-4-alkylphenylisopropylamines: structure-activity relationships at central serotonin receptors. Pharmacol Biochem Behav. 1981;14:287. View Source
